Phospholane

Enantioselective Conjugate Addition Rhodium Catalysis Ligand Design

Phospholane (CAS 3466-00-0) is a saturated, five-membered phosphorus-containing heterocycle that serves as the foundational scaffold for numerous families of chiral bisphospholane and monophospholane ligands. As the parent compound in this class, it possesses a distinct combination of structural rigidity and electronic properties—stemming from its cyclic, electron-rich phosphine core—that, upon appropriate chiral substitution, enables the formation of highly effective ligands for enantioselective transformations.

Molecular Formula C4H9P
Molecular Weight 88.09 g/mol
CAS No. 3466-00-0
Cat. No. B1222863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospholane
CAS3466-00-0
Molecular FormulaC4H9P
Molecular Weight88.09 g/mol
Structural Identifiers
SMILESC1CCPC1
InChIInChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2
InChIKeyGWLJTAJEHRYMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phospholane (CAS 3466-00-0) as a Core Chiral Ligand Scaffold for Asymmetric Catalysis


Phospholane (CAS 3466-00-0) is a saturated, five-membered phosphorus-containing heterocycle that serves as the foundational scaffold for numerous families of chiral bisphospholane and monophospholane ligands. As the parent compound in this class, it possesses a distinct combination of structural rigidity and electronic properties—stemming from its cyclic, electron-rich phosphine core—that, upon appropriate chiral substitution, enables the formation of highly effective ligands for enantioselective transformations [1]. These ligands, such as those in the DuPHOS and BPE families, are widely recognized for their ability to facilitate asymmetric hydrogenation, hydroformylation, and conjugate addition reactions with exceptional enantioselectivity [2]. The phospholane motif is prized for its ability to create a well-defined chiral pocket around a transition metal center, which is critical for achieving high levels of stereocontrol in the synthesis of complex pharmaceutical intermediates and other high-value chiral building blocks .

Why Generic Substitution Fails: The Critical Role of Phospholane's Ring Strain and Electron Donation in Catalytic Performance


Substituting the phospholane scaffold with a generic phosphine, such as a simple trialkyl or triaryl phosphine, leads to a catastrophic loss of catalytic performance and stereocontrol. The key to phospholane's utility lies in its unique five-membered ring structure, which induces a specific degree of ring strain and forces the phosphorus lone pair into a more available and electron-rich conformation compared to acyclic phosphines [1]. This electronic and steric environment is crucial for achieving high turnover frequencies (TOF) and enantioselectivities. Furthermore, the modular nature of phospholane-based ligands, such as the DuPHOS and BPE families, allows for precise tuning of the chiral pocket's shape by varying substituents on the phospholane ring and the backbone linker [2]. Simply replacing a bisphospholane ligand with an achiral or less rigid diphosphine (e.g., BINAP, DIOP) in a catalytic system can reduce enantioselectivity from >99% ee to negligible levels or result in a complete reversal of stereochemical outcome, as demonstrated in comparative hydrogenation studies [3].

Quantitative Differentiation of Phospholane-Based Catalysts: Head-to-Head Performance Data vs. Competitor Ligands


Phospholane-Phosphite (BOBPHOS) vs. BINAP in Conjugate Addition: Superior Productivity and Enantioselectivity

Rhodium catalysts derived from the phospholane-phosphite ligand BOBPHOS demonstrate significantly higher productivity than the classic rhodium/BINAP system in enantioselective conjugate additions. This difference is attributed to the electron-rich and sterically demanding nature of the phospholane component, which facilitates the transmetalation of aryl boronic acids [1]. The BOBPHOS-based catalyst enabled challenging coupling reactions to proceed with high enantioselectivity and at lower catalyst loadings, a feat not achievable with the BINAP control [2].

Enantioselective Conjugate Addition Rhodium Catalysis Ligand Design

DuPHOS vs. BPE vs. DIOP in β-Amino Acid Synthesis: Ligand Structure Dictates Enantioselectivity

A direct comparative study of Rh(I) catalysts with 1,2-bisphospholane ligands (DuPHOS, BPE) versus the flexible diphosphine DIOP for the hydrogenation of E- and Z-β-acylamido acrylates revealed stark differences in performance [1]. The phospholane-based ligands provided good to excellent enantioselectivities for E-substrates, while the performance of DIOP was not reported to be as high, and the study emphasizes the strong sensitivity of the reaction to ligand geometry [2].

Asymmetric Hydrogenation β-Amino Acid Synthesis Rhodium Catalysis

DuPHOS vs. BPE: Backbone Rigidity and Electronic Richness Drive Enantioselectivity in Hydrogenation

Within the phospholane class, the choice of backbone linker significantly impacts catalytic performance. DuPHOS ligands, which feature a rigid ortho-phenylene bridge, are documented to create a more well-defined and rigid chiral environment around the metal center compared to the more flexible ethylene bridge in BPE ligands . This rigidity, combined with the electronic richness of the bisphospholane core, typically translates to higher enantioselectivity in many asymmetric hydrogenation reactions [1].

Asymmetric Hydrogenation Ligand Design C2-Symmetry

New Chiral Monodentate Phospholanes: Achieving High Enantioselectivity (65–92% ee) in Rh-Catalyzed Hydrogenation of Standard Olefins

A new class of chiral monodentate phospholane ligands, synthesized via a highly stereoselective hydrophosphination route from inexpensive tartaric acid derivatives, was evaluated in the Rh-catalyzed asymmetric hydrogenation of functionalized standard olefins. These ligands, while structurally simpler than their bidentate DuPHOS and BPE counterparts, achieved enantioselectivities ranging from 65% to 92% ee, demonstrating that the chiral information on the phospholane ring alone can effectively induce high stereocontrol [1]. This performance establishes a baseline for monodentate phospholane ligands and highlights the intrinsic stereodirecting power of the phospholane scaffold.

Monodentate Ligands Asymmetric Hydrogenation Ligand Synthesis

Optimized Application Scenarios for Phospholane-Based Ligands in Asymmetric Synthesis


Industrial-Scale Enantioselective Hydrogenation for Pharmaceutical Intermediates

This is the premier application for bisphospholane ligands (DuPHOS, BPE). The demonstrated ability of these ligands to achieve >95% ee and, in many cases, >99% ee in the hydrogenation of prochiral C=C and C=N bonds makes them indispensable for the cost-effective, high-volume production of single-enantiomer pharmaceutical building blocks [1]. The robustness and high activity of the catalysts, even at low loadings, are well-suited for industrial processes. For example, Rh-DuPHOS catalysts are used in the synthesis of pregabalin (Lyrica®) precursors [2].

Synthesis of Chiral β-Amino Acid Derivatives

As demonstrated in the direct comparative evidence, phospholane-based Rh(I) catalysts (DuPHOS, BPE) are uniquely effective for the asymmetric hydrogenation of β-acylamido acrylates, yielding the corresponding β-amino acid derivatives with high enantioselectivity [3]. This specific transformation is a cornerstone for the synthesis of numerous bioactive molecules and peptidomimetics. The strong dependence of enantioselectivity on the E/Z-geometry of the substrate and H2 pressure makes the tunable nature of the phospholane ligand family particularly advantageous for optimizing this reaction [4].

Challenging Enantioselective Conjugate Additions and Hydroformylations

The phospholane-phosphite hybrid ligand BOBPHOS has emerged as a powerful catalyst for reactions where traditional ligands like BINAP fail or exhibit low productivity. This scenario is ideal for the synthesis of complex chiral molecules where a conjugate addition or hydroformylation is the key step. The ligand's ability to promote rapid transmetalation and achieve high regio- and enantioselectivities (up to 92% ee in hydroformylation of vinyl arenes) opens up new synthetic routes that were previously impractical [5].

Catalysis with Earth-Abundant Metals (Cobalt)

Recent advances have shown that bisphospholane ligands can form highly active and selective catalysts with earth-abundant cobalt, providing a viable and more sustainable alternative to costly rhodium-based systems for asymmetric hydrogenation of both functionalized and unfunctionalized alkenes . This is a growing area of interest for both academic research and industrial process development seeking to reduce reliance on precious metals.

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